Cas no 141430-57-1 (4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride)

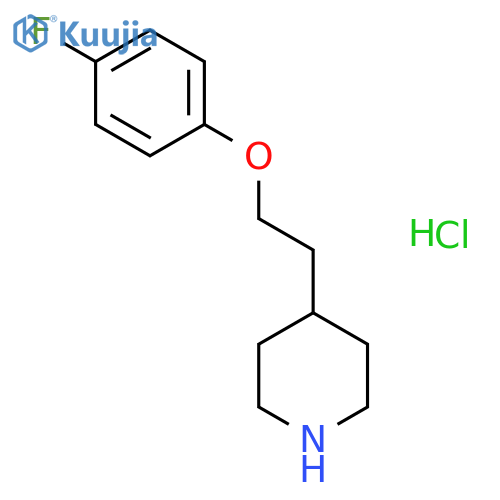

141430-57-1 structure

商品名:4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride

4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Piperidine, 4-[2-(4-fluorophenoxy)ethyl]-, hydrochloride

- 141430-57-1

- 4-[2-(4-Fluoro-phenoxy)-ethyl]-piperidine Hydrochloride

- 4-(2-(4-Fluorophenoxy)ethyl)piperidine hydrochloride

- 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride

- AKOS015849166

- RJFNPHPGAUEHPM-UHFFFAOYSA-N

- 4-[2-(4-fluorophenoxy)ethyl]piperidine;hydrochloride

- 4-[2-(4-Fluorophenoxy)ethyl]piperidinehydrochloride

- SCHEMBL4139630

- 4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride

-

- インチ: InChI=1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H

- InChIKey: RJFNPHPGAUEHPM-UHFFFAOYSA-N

- ほほえんだ: C1CNCCC1CCOC2=CC=C(C=C2)F.Cl

計算された属性

- せいみつぶんしりょう: 259.11407

- どういたいしつりょう: 259.1139201g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- PSA: 21.26

4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F632733-10mg |

4-[2-(4-Fluorophenoxy)ethyl]piperidine Hydrochloride |

141430-57-1 | 10mg |

$ 65.00 | 2022-06-04 | ||

| TRC | F632733-50mg |

4-[2-(4-Fluorophenoxy)ethyl]piperidine Hydrochloride |

141430-57-1 | 50mg |

$ 115.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023488-500mg |

4-[2-(4-Fluorophenoxy)ethyl]piperidinehydrochloride |

141430-57-1 | 500mg |

3332CNY | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023488-500mg |

4-[2-(4-Fluorophenoxy)ethyl]piperidinehydrochloride |

141430-57-1 | 500mg |

3332.0CNY | 2021-07-13 | ||

| TRC | F632733-5mg |

4-[2-(4-Fluorophenoxy)ethyl]piperidine Hydrochloride |

141430-57-1 | 5mg |

$ 50.00 | 2022-06-04 |

4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

141430-57-1 (4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬